REACTION_SMILES
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[CH3:33][C:34]#[N:35].[Cl:1][c:2]1[c:3]([C:21](=[O:22])[NH2:23])[cH:4][n:5][c:6]2[cH:7][c:8](-[c:14]3[c:15]([CH3:20])[n:16][o:17][c:18]3[CH3:19])[c:9]([O:12][CH3:13])[cH:10][c:11]12.[n:24]1[c:25]([CH:30]([CH3:31])[NH2:32])[cH:26][cH:27][cH:28][cH:29]1>>[c:2]1([NH:32][CH:30]([c:25]2[n:24][cH:29][cH:28][cH:27][cH:26]2)[CH3:31])[c:3]([C:21](=[O:22])[NH2:23])[cH:4][n:5][c:6]2[cH:7][c:8](-[c:14]3[c:15]([CH3:20])[n:16][o:17][c:18]3[CH3:19])[c:9]([O:12][CH3:13])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(Cl)c(C(N)=O)cnc2cc1-c1c(C)noc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)c1ccccn1
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Name
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Type
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product
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Smiles
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COc1cc2c(NC(C)c3ccccn3)c(C(N)=O)cnc2cc1-c1c(C)noc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |